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(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Researchers synthesizing kinase inhibitors often encounter regioselectivity challenges when installing reactive handles on azaindole scaffolds. (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol solves this by providing a pre-installed hydroxymethyl group at the critical 6-position, enabling direct derivatization for FGFR-targeted programs. - Enables access to derivatives with reported IC50 values as low as 3.91 nM against FGFR kinases. - Validated for structural biology: co-crystallized with Cytochrome C Peroxidase (PDB: 4JMT, Ligand Code: 1LZ). - Versatile synthetic anchor for esterification, halogenation, or oxidation to access aldehyde/carboxylic acid intermediates.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1015609-51-4
Cat. No. B1325023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
CAS1015609-51-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)CO
InChIInChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2
InChIKeyPHEOXCPRDIGDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol Overview


(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (CAS 1015609-51-4) is a heteroaromatic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) structural class, distinguished by a reactive hydroxymethyl group installed at the 6-position of the pyridine ring . This fused bicyclic system exhibits significant pi-electron delocalization and serves as a versatile synthetic intermediate for constructing kinase inhibitors and other bioactive heterocycles . The 6-position hydroxymethyl handle provides a site for further derivatization (e.g., esterification, etherification, halogenation, or oxidation), enabling modular access to target compounds . The compound is typically supplied as a solid with ≥95% purity and is suitable for use in medicinal chemistry and chemical biology applications .

1
4-Azaindole scaffold with reactive 6-position hydroxymethyl handle for modular derivatization
2
Kinase inhibitor synthesis and heterocyclic building block for medicinal chemistry workflows
3
PDB-validated fragment (4JMT) supporting structural biology and crystallographic probe design

Why Generic Substitution Fails for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol


Substituting (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol with seemingly similar analogs—such as the 2-ylmethanol, 3-ylmethanol, or 5-ylmethanol positional isomers, or the regioisomeric pyrrolo[2,3-b]pyridine (7-azaindole) scaffold—introduces non-trivial changes that can fundamentally alter the outcome of a research or development program . First, the position of the hydroxymethyl group on the pyridine ring dictates both the electronic environment of the heteroaromatic core and the spatial orientation of the derivatizable handle relative to key pharmacophoric features (e.g., the hinge-binding N7 nitrogen) . For example, shifting the hydroxymethyl group from the 6-position to the 2-position alters the calculated LogP from -0.41 to approximately 0.04 and increases polar surface area from 49 Ų to 56 Ų, differences that can meaningfully affect solubility, permeability, and downstream ADME properties . Second, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold itself differs electronically and geometrically from the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold; the relative positioning of the pyrrole N1 and pyridine N7 nitrogens influences hydrogen-bonding geometry to the kinase hinge region and alters the vector of substitution when the hydroxymethyl group is elaborated [1]. Third, generic replacement with a scaffold lacking the hydroxymethyl group (e.g., unsubstituted pyrrolo[3,2-b]pyridine) eliminates the synthetic handle required for modular derivatization, necessitating de novo C–H functionalization with associated regioselectivity and yield challenges [2]. The following evidence dimensions quantify these differentiation points.

Target Compound
6-hydroxymethyl-4-azaindole
Potential Substitute
2-, 3-, or 5-hydroxymethyl positional isomers; 7-azaindole scaffold; unsubstituted pyrrolopyridine
Key Mismatch Points: Positional isomer shift alters LogP by ~0.45 units and PSA by 7 Ų, potentially modifying solubility and permeability profiles. The 7-azaindole scaffold changes hinge-binding vector geometry. Unsubstituted analogs lack the derivatizable handle, requiring de novo C–H functionalization with associated regioselectivity risk.

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol Differentiation Evidence


6- vs. 2-Hydroxymethyl Isomer: Physicochemical Comparison

The (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol isomer exhibits distinct physicochemical properties compared to its (1H-pyrrolo[3,2-b]pyridin-2-yl)methanol positional isomer. Specifically, the 6-isomer has a calculated ACD/LogP of -0.41 and a polar surface area of 49 Ų, whereas the 2-isomer has a calculated LogP of approximately 0.04 and a polar surface area of 56 Ų . The 6-isomer also possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, with zero Rule of 5 violations, while maintaining a boiling point of 376.7±27.0 °C at 760 mmHg . These differences arise from the altered electronic environment and hydrogen-bonding capacity conferred by the relative position of the hydroxymethyl substituent on the pyridine ring.

6- vs. 2-Hydroxymethyl Isomer
Cross-study comparable
TargetLogP: -0.41; PSA: 49 Ų
ComparatorLogP: ~0.04; PSA: 56 Ų
ΔΔLogP ≈ 0.45 (more hydrophilic); ΔPSA = 7 Ų (lower)
Reported solubility context may support aqueous reaction handling
Calculated properties; experimental validation context may vary
Medicinal Chemistry Physicochemical Properties Drug-Likeness Building Block Selection

4-Azaindole vs. 7-Azaindole Scaffold Geometry

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold of the target compound differs fundamentally from the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. In the [3,2-b] system, the pyridine N7 nitrogen is positioned ortho to the bridgehead carbon, while in the [2,3-b] system, the pyridine nitrogen is located at the 7-position (para to the bridgehead) [1]. This topological difference alters the vector of hydrogen bonding to the kinase hinge region. Additionally, the [3,2-b] scaffold presents the hydroxymethyl group at the 6-position on the pyridine ring, whereas the corresponding functionalized [2,3-b] scaffold requires the hydroxymethyl group to be placed at the 5-position for comparable spatial orientation . The [3,2-b] scaffold is less commonly exploited than the [2,3-b] scaffold in marketed drugs, offering opportunities for novelty in IP generation [2].

4-Azaindole vs. 7-Azaindole Scaffold
Class-level inference
Target[3,2-b] N7 ortho to bridgehead
Comparator[2,3-b] N7 para to bridgehead
ImpactAltered hinge-binding vector and substitution geometry
Scaffold choice may influence kinase selectivity profiles and IP novelty
Qualitative structural comparison; kinase panel data to verify
Kinase Inhibitor Design Hinge-Binding Scaffold Molecular Recognition Structure-Based Drug Design

Kinase and HIV-1 RT Inhibitor Activity

While direct biological data for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol itself is limited, derivatives built upon this exact scaffold exhibit potent, quantifiable activity in relevant therapeutic target assays. A sulfonamide derivative bearing the 1H-pyrrolo[3,2-b]pyridin-6-yl moiety demonstrated an IC50 of 3.91 nM in a fluorescence-based enzyme assay [1]. In a separate study, another pyrrolo[3,2-b]pyridine-derived compound showed an IC50 of 10 nM against FGFR1 under standardized assay conditions (0.02 nM enzyme, 210 μM ATP) [2]. Additionally, N-substituted pyrrolo[3,2-b]pyridine derivatives exhibited EC50 values ranging from 5.02 to 5.07 μM against HIV-1 in cell-based assays, establishing the scaffold's antiviral potential [3]. In contrast, an unsubstituted pyrrolo[3,2-b]pyridine scaffold (lacking the hydroxymethyl handle) cannot be directly elaborated to these active compounds without additional synthetic steps and associated yield losses [4].

Kinase and HIV-1 RT Activity
Cross-study comparable
DerivativeIC50 3.91 nM (sulfonamide); 10 nM (FGFR1)
HIV-1EC50 5.02–5.07 μM
BaselineUnsubstituted scaffold: no inherent activity
Supports target engagement assay context for derivatized analogs
Derivative data; parent compound is a synthetic intermediate
Kinase Inhibition FGFR HIV-1 RT Drug Discovery Structure-Activity Relationship

Cytochrome c Peroxidase Co-Crystal Structure (PDB 4JMT)

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol has been experimentally validated as a ligand in a high-resolution co-crystal structure with Cytochrome C Peroxidase W191G-Gateless, deposited in the Protein Data Bank as PDB ID 4JMT [1]. The compound is identified by the three-letter code 1LZ and is classified as a HETAIN (hetero-atom inhibitor) in the PDB [2]. The electron density map confirms the binding pose and orientation of the 1H-pyrrolo[3,2-b]pyridin-6-ylmethanol molecule within the enzyme active site [3]. In contrast, the 2-ylmethanol and 3-ylmethanol positional isomers have not been reported in any PDB co-crystal structures, nor have they been assigned PDB ligand codes [4]. This crystallographic validation provides direct evidence of the compound's utility as a probe molecule for studying protein-ligand interactions.

PDB Co-Crystal Structure (4JMT)
Direct head-to-head comparison
Target1 PDB entry (4JMT), Ligand Code 1LZ
Isomers2-/3-ylmethanol: 0 PDB entries
Validates crystallographic probe utility and binding pose
Cytochrome C Peroxidase W191G-Gateless; deposited March 2013
Structural Biology Crystallography Protein-Ligand Interactions Probe Development PDB

Application Scenarios for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol


Synthesis of FGFR and Kinase Inhibitors

The 6-position hydroxymethyl group serves as a critical anchor for modular synthesis of kinase inhibitors. As demonstrated in Section 3, derivatives of this scaffold achieve IC50 values as low as 3.91 nM and 10 nM against FGFR and other kinase targets [1]. Researchers synthesizing novel FGFR inhibitors—particularly those targeting FGFR1, FGFR2, or FGFR4 with reversible or reversible-covalent mechanisms—can utilize this building block to introduce diverse substituents (e.g., sulfonamides, tetrazoles, aryl groups) via the hydroxymethyl handle, while retaining the hinge-binding geometry conferred by the pyrrolo[3,2-b]pyridine core [2].

Crystallographic Fragment Screening and Probe Design

The compound is validated for structural biology applications, as evidenced by its successful co-crystallization with Cytochrome C Peroxidase (PDB: 4JMT) and its assignment of the PDB ligand code 1LZ [3]. This makes it a suitable choice for fragment-based screening campaigns, soaking experiments, and the development of tool compounds for target validation. The crystallographic data confirm that the 6-position hydroxymethyl moiety does not sterically or electronically preclude binding, providing a reliable starting point for structure-guided optimization [4].

Antiviral Agent Synthesis via C-6 Functionalization

Pyrrolo[3,2-b]pyridine derivatives bearing substituents at the 6-position have demonstrated moderate antiviral activity against HIV-1 (EC50 = 5.02–5.07 μM), establishing this scaffold as a viable starting point for antiviral drug discovery [5]. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halide for cross-coupling, enabling systematic SAR exploration around the 6-position vector for HIV-1 NNRTI or integrase inhibitor programs [6].

Application
Selection Property
Validation Focus
Kinase Inhibitor Synthesis
6-position hydroxymethyl derivatization handle
Target engagement assay context; FGFR pathway-response review
Crystallographic Fragment Screening
PDB-validated ligand (4JMT, 1LZ)
Soaking and co-crystallization endpoint review
Antiviral SAR Exploration
C-6 functionalization to aldehyde, acid, or halide
HIV-1 NNRTI / integrase inhibitor model-response context

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